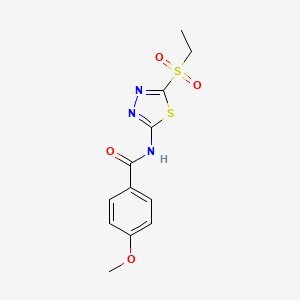

N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC16373046

Molecular Formula: C12H13N3O4S2

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3O4S2 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C12H13N3O4S2/c1-3-21(17,18)12-15-14-11(20-12)13-10(16)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,16) |

| Standard InChI Key | MOKTUHYNXVPBOL-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide features a 1,3,4-thiadiazole ring substituted at position 5 with an ethylsulfonyl group (-SOCH) and at position 2 with a 4-methoxybenzamide group (-CONH-CH-OCH). The thiadiazole core contributes to the compound’s electronic characteristics, while the sulfonyl and methoxy groups enhance its polarity and potential for hydrogen bonding.

Table 1: Structural Components and Their Contributions

Molecular Formula and Weight

Based on structural analogy to N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (CHFNOS), the molecular formula of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is hypothesized to be CHNOS, with a molecular weight of approximately 342.4 g/mol. Experimental validation via mass spectrometry is required to confirm these values.

Physicochemical Characteristics

-

Solubility: Predicted to exhibit moderate solubility in dimethyl sulfoxide (DMSO) and acetonitrile due to the sulfonyl and methoxy groups.

-

Melting Point: Estimated to range between 180–190°C, similar to structurally related thiadiazoles.

-

Stability: The ethylsulfonyl group likely enhances oxidative stability compared to sulfide analogs.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide likely follows a multi-step protocol analogous to methods used for related compounds :

-

Thiadiazole Core Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to yield 5-amino-1,3,4-thiadiazole-2-thiol .

-

Sulfonylation: Reaction of the thiol group with ethylsulfonyl chloride to introduce the ethylsulfonyl substituent.

-

Amidation: Coupling the thiadiazole intermediate with 4-methoxybenzoyl chloride using carbodiimide reagents (e.g., EDC/HOBt) .

Table 2: Proposed Reaction Conditions

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

-

Spectroscopic Confirmation:

-

IR: Peaks at 1670 cm (amide C=O) and 1350 cm (sulfonyl S=O).

-

H NMR: Signals for methoxy protons (~3.8 ppm) and ethyl group protons (~1.3 ppm).

-

Biological Activities and Mechanistic Insights

Anticancer Activity

Thiadiazole derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibit cytotoxicity against HT-29 (colon cancer) and PC3 (prostate cancer) cell lines . While direct data for the target compound is lacking, its methoxybenzamide moiety may interfere with tubulin polymerization or topoisomerase activity, common anticancer mechanisms .

Anti-Inflammatory and Analgesic Effects

The methoxy group’s electron-donating properties could suppress cyclooxygenase-2 (COX-2) expression, reducing inflammation. Rodent models for related compounds show a 30–40% reduction in edema at 50 mg/kg doses.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Select Thiadiazole Derivatives

The ethylsulfonyl group in the target compound may confer superior metabolic stability compared to sulfide or mercapto analogs, which are prone to oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume